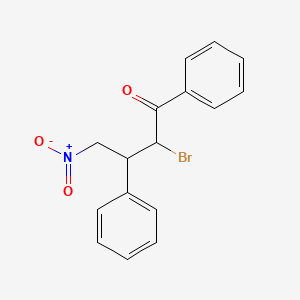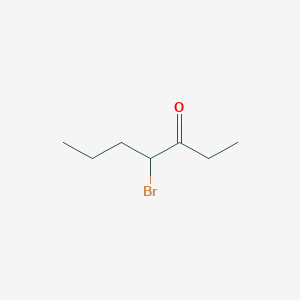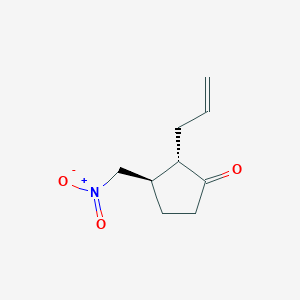
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoxathiole ring, which is a heterocyclic structure containing both oxygen and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester can be achieved through esterification reactions. One common method involves the reaction of 1,3-Benzoxathiole-2-acetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of acid chlorides or acid anhydrides as intermediates. For example, the reaction of 1,3-Benzoxathiole-2-acetic acid chloride with ethanol in the presence of a base like pyridine can yield the desired ester . This method is advantageous due to its high yield and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 1,3-Benzoxathiole-2-acetic acid and ethanol.
Reduction: 1,3-Benzoxathiole-2-acetic alcohol.
Substitution: Various substituted benzoxathiole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The benzoxathiole ring may also play a role in modulating the compound’s activity by providing a rigid and planar structure that can interact with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar ester structure but with a dioxolane ring instead of a benzoxathiole ring.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a different acid component.
Benzoic acid, 2-(acetylamino)-, methyl ester: Contains a benzoic acid derivative with an acetylamino group.
Uniqueness
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester is unique due to its benzoxathiole ring, which imparts distinct chemical and biological properties. The presence of both oxygen and sulfur in the ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
56536-38-0 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-1,3-benzoxathiol-2-yl)acetate |
InChI |
InChI=1S/C12H14O3S/c1-3-14-11(13)8-12(2)15-9-6-4-5-7-10(9)16-12/h4-7H,3,8H2,1-2H3 |
Clave InChI |
NVJJRPHHXXVGEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(OC2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)



![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)



![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)


